Dopamine

Descripción

Propiedades

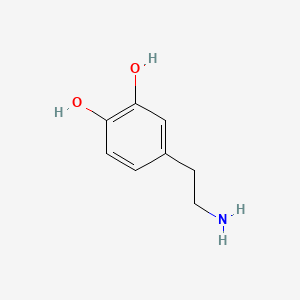

IUPAC Name |

4-(2-aminoethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFYYTLLBUKUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86389-83-5, 62-31-7 (hydrochloride) | |

| Record name | Poly(dopamine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86389-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022420 | |

| Record name | Dopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely sol in water; sol in methanol, in hot 95% ethanol, in aq soln of alkali hydroxides; practically insol in petroleum ether, ether, benzene, chloroform, toluene /Hydrochloride/, Freely soluble in water, methanol, and hot 95% ethanol but is practically insoluble in ether, petroleum ether, chloroform, benzene, and toluene., 535 mg/mL | |

| Record name | Dopamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00988 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOPAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

4-O-methyldopamine | |

| Record name | DOPAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Stout prisms | |

CAS No. |

51-61-6, 50444-17-2, 62-31-7 | |

| Record name | Dopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediol, 4-(2-aminoethyl)-, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050444172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00988 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dopamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dopamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTD58H1Z2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOPAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

128 °C | |

| Record name | Dopamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00988 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La dopamina se puede sintetizar a través de varios métodos. Una ruta sintética común implica la descarboxilación de L-DOPA (L-3,4-dihidroxifenilalanina) utilizando descarboxilasa de DOPA . Esta reacción típicamente ocurre bajo condiciones suaves y está catalizada por la enzima descarboxilasa de DOPA.

Métodos de producción industrial: En entornos industriales, la dopamina se produce a menudo a través de la fermentación microbiana de L-tirosina, seguida de la conversión enzimática a L-DOPA y posterior descarboxilación a dopamina . Este método es preferido debido a su eficiencia y rentabilidad.

Análisis De Reacciones Químicas

Autoxidation and Reactive Oxygen Species (ROS) Generation

Dopamine autoxidizes spontaneously in aqueous solutions, forming reactive intermediates:

-

Mechanism :

-

Step 1 : this compound reacts with molecular oxygen (O₂) to generate this compound o-quinone (DQ) and superoxide anion (O₂⁻) .

-

Step 2 : DQ undergoes intramolecular Michael addition to form aminochrome, which polymerizes into neuromelanin .

-

ROS Production : Superoxide decomposes into hydrogen peroxide (H₂O₂) and hydroxyl radicals (·OH), contributing to oxidative stress .

-

-

pH Dependence :

pH Rate Constant (s⁻¹) Half-Life 5.6 1.6 × 10⁻⁷ ~7 days 7.4 0.147 4.7 s Acidic pH (e.g., in synaptic vesicles) stabilizes this compound by slowing cyclization, while neutral pH accelerates autoxidation .

Synthetic Reactions: Azamonardine Formation

This compound reacts with resorcinol in microdroplets to form azamonardine, a fluorescent compound:

-

Mechanism :

-

Kinetic Acceleration in Droplets :

Parameter Bulk Solution Microdroplets (r = 36 μm) Half-life (τ₁/₂) 600 s 120 s Acceleration Factor 1× 5× Enhanced reaction rates are attributed to interfacial proton gradients and oxygen availability .

Metal-Catalyzed Oxidation

Iron (Fe³⁺) and copper (Cu²⁺) accelerate this compound oxidation:

-

Reaction :

-

Neurotoxicity :

Pathophysiological Implications

-

Parkinson’s Disease : this compound autoxidation in cytosolic neutral pH generates neurotoxic aminochrome and ROS, linked to neurodegeneration .

-

Amphetamine Toxicity : Increased cytosolic this compound (via DAT/VMAT-2 inhibition) raises autoxidation risk .

This synthesis integrates experimental and computational insights to elucidate this compound’s reactivity, emphasizing pH, enzymatic regulation, and environmental factors. Data from kinetic studies, quantum chemical calculations, and synthetic chemistry provide a comprehensive framework for understanding its dual roles in biology and industry.

Aplicaciones Científicas De Investigación

Neuroscience Research Applications

Dopamine plays a pivotal role in brain function, influencing learning, motivation, and reward systems. Recent studies have highlighted its significance in various neurological conditions:

- Regulation of Behavior : Research from the University of Washington identified two ion channels that regulate this compound release, potentially leading to new therapies for mental illnesses such as depression and schizophrenia. The study demonstrated how manipulating these channels could enhance cognitive functions and motivation in animal models .

- Influence on Brain Regions : Investigations at MIT revealed that this compound released in the striatum affects other brain regions, including the motor cortex. This finding is crucial for understanding addiction mechanisms and cognitive functions .

- Movement and Cognition : A study from Harvard Medical School established that slow this compound release is essential for initiating movement, while rapid release is crucial for reward-seeking behaviors. This distinction helps explain why certain Parkinson’s treatments improve motor symptoms but not cognitive ones .

Pharmacological Applications

This compound's influence extends to therapeutic interventions in various medical conditions:

- Cardiovascular Treatments : this compound is utilized as a vasostimulant in treating low blood pressure and cardiac arrest. Its administration can enhance renal perfusion and myocardial contractility depending on the dosage .

- Parkinson’s Disease Management : The amino acid precursor L-DOPA effectively crosses the blood-brain barrier and alleviates motor symptoms in Parkinson's patients by replenishing this compound levels in the brain .

Behavioral Science Applications

This compound's role in behavior has been extensively studied, particularly concerning motivation and learning:

- Motivation Assessment : Research has shown that this compound levels influence how individuals evaluate whether a task is worth the effort. Higher this compound levels correlate with increased motivation to engage in challenging tasks .

- Addiction Mechanisms : Studies have demonstrated that this compound is central to the reward pathway associated with addiction. Machine learning approaches are being employed to understand protein interactions related to cocaine dependence, highlighting this compound's role in addiction treatment strategies .

Case Study 1: this compound and Learning Disabilities

A study investigated how manipulating this compound release patterns could enhance learning capabilities in individuals with learning disabilities. By targeting specific ion channels that govern this compound release, researchers aim to develop therapies that could improve cognitive function significantly .

Case Study 2: this compound’s Role in Social Behavior

Research conducted by Mount Sinai School of Medicine elucidated how this compound interacts with serotonin during social interactions, revealing that higher this compound levels are associated with engaging with other humans compared to computers. This study provides insights into how neurotransmitters influence complex social behaviors .

Data Table: Summary of this compound Applications

Mecanismo De Acción

La dopamina ejerce sus efectos uniéndose y activando los receptores de dopamina, que son receptores acoplados a proteínas G (GPCR) ubicados en la superficie de las neuronas . Existen cinco tipos principales de receptores de dopamina: D1, D2, D3, D4 y D5 . Estos receptores están involucrados en diversas vías de señalización que regulan la actividad neuronal, la liberación de hormonas y otros procesos fisiológicos . La acción de la dopamina se termina mediante la recaptación en las neuronas presinápticas y la degradación enzimática por la monoamino oxidasa (MAO) y la catecol-O-metiltransferasa (COMT) .

Comparación Con Compuestos Similares

Table 1: Functional Comparison of this compound and Serotonin

This compound vs. Uric Acid

Uric acid, a purine metabolite, is often co-detected with this compound in biological samples. Unlike this compound, it lacks neurotransmitter activity but serves as an antioxidant. Voltammetric studies show uric acid oxidizes at +0.4 V, distinct from this compound’s +0.2 V, allowing simultaneous quantification in clinical settings (e.g., renal failure monitoring) .

This compound vs. This compound Agonists

This compound agonists (e.g., bromocriptine, pergolide) mimic this compound’s effects but exhibit neuroprotective properties. In MPTP-induced Parkinson’s models, bromocriptine prevents striatal this compound depletion, whereas endogenous this compound may exacerbate oxidative stress via autoxidation . Agonists preferentially target D2/D3 receptors, reducing the need for levodopa in early-stage Parkinson’s .

Table 2: this compound vs. This compound Agonists

This compound Analogs and Alpha-Synuclein Modulation

Structurally similar this compound analogs (e.g., molecules with Tanimoto shape/electrostatic similarity >0.8) modulate alpha-synuclein aggregation, a hallmark of Parkinson’s.

Interaction with Antipsychotics and Stimulants

Antipsychotics (D2 antagonists) and stimulants (this compound reuptake inhibitors) functionally oppose this compound’s effects.

Key Research Findings

Actividad Biológica

Dopamine (DA) is a neurotransmitter that plays a crucial role in various physiological processes, including mood regulation, reward processing, motor control, and cognitive functions. It is synthesized in the brain from the amino acid tyrosine and is primarily produced in the ventral tegmental area (VTA) and the substantia nigra. The biological activity of this compound is mediated through its interaction with five known this compound receptors: D1, D2, D3, D4, and D5, which are G protein-coupled receptors involved in numerous signaling pathways.

Reward and Motivation

This compound is often described as the "feel-good" neurotransmitter due to its significant role in the brain's reward circuitry. It facilitates motivation and reinforcement learning by signaling pleasure or reward when an action leads to a positive outcome. Research indicates that this compound release is associated with both the anticipation of rewards and the experience of pleasure itself .

Motor Control

In addition to its role in reward, this compound is critical for regulating voluntary movement. The dopaminergic system's dysfunction is linked to motor disorders such as Parkinson's disease (PD), where there is a marked reduction of this compound in the nigrostriatal pathway . This deficiency leads to symptoms such as tremors, rigidity, and bradykinesia.

Cognitive Functions

This compound also influences cognitive processes, including attention, working memory, and decision-making. Variations in this compound receptor genotypes can affect cognitive performance and physical activity levels . For example, individuals with certain DRD2 variants exhibit different levels of physical activity based on their dopaminergic signaling capacity.

Synthesis and Release

This compound is synthesized from L-tyrosine through a series of enzymatic reactions involving tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AADC). Once synthesized, this compound is packaged into vesicles by the vesicular monoamine transporter 2 (VMAT2) before being released into the synaptic cleft upon neuronal stimulation .

Receptor Interaction

This compound exerts its effects by binding to specific receptors located on postsynaptic neurons. The activation of D1-like receptors (D1 and D5) generally stimulates adenylyl cyclase activity, increasing cyclic AMP levels, while D2-like receptors (D2, D3, and D4) typically inhibit adenylyl cyclase activity . This differential receptor signaling contributes to the diverse physiological effects of this compound.

This compound's Role in Music Perception

A study explored how pharmacological manipulation of this compound affects musical experiences. Participants were administered either a this compound precursor (levodopa), a this compound antagonist (risperidone), or a placebo while listening to music. Results indicated that enhancing dopaminergic activity increased positive emotional responses to music, suggesting that this compound modulates reward experiences beyond traditional stimuli .

Decision-Making Thresholds

Research has shown that this compound regulates decision thresholds during reinforcement learning tasks. For instance, administration of dopaminergic agents influenced response rates and decision-making processes in both animal models and human subjects. These findings highlight this compound's role not only in motivation but also in cognitive flexibility during learning .

Neuroanatomical Insights

Recent studies utilizing advanced imaging techniques have revealed how this compound influences brain activity across various regions. For example, MIT researchers discovered that this compound released from the striatum significantly affects both nearby and distant cortical areas involved in motor control and emotional processing . This underscores the extensive influence of dopaminergic signaling throughout the brain.

This compound Receptor Genotypes and Their Effects

| Gene | Variant | Allele | Effect on Dopaminergic System | Effect on this compound Synaptic Levels |

|---|---|---|---|---|

| COMT | rs4680 | Met | Slower metabolism of this compound | Higher |

| DRD1 | rs265981 | Met | Lower DRD1 expression | Lower |

| DRD2 | rs6275 | Met | Lower DRD2 expression; less inhibitory feedback | Higher |

| DRD3 | rs6280 | Gly | Higher binding affinity; lower transmission | Lower |

This table summarizes how different genetic variants influence the dopaminergic system's functionality and overall synaptic levels of this compound.

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying extracellular dopamine release in vivo?

- Methodological Answer : Use microdialysis coupled with high-performance liquid chromatography and electrochemical detection (HPLC-ECD) to measure this compound concentrations in specific brain regions . For real-time monitoring, fast-scan cyclic voltammetry (FSCV) provides sub-second temporal resolution, particularly useful for studying phasic this compound signaling during behavioral tasks .

Q. How should researchers design experiments to investigate this compound’s role in cognitive control?

- Methodological Answer : Employ randomized, double-blind, placebo-controlled, within-subjects designs with acute this compound precursor depletion (e.g., administering α-methyl-p-tyrosine to inhibit tyrosine hydroxylase). Pair this with behavioral tasks (e.g., Stroop or flanker tests) and electrophysiological recordings (e.g., event-related potentials, ERPs) to assess conflict resolution and error monitoring .

Q. What techniques are recommended for structural analysis of this compound and its derivatives?

- Methodological Answer : Single-crystal X-ray diffraction and solid-state NMR are critical for resolving this compound’s conformational states and intermolecular interactions in salt forms. For example, hydrogen-bonding patterns in this compound hydrochloride can be mapped to understand packing behavior in crystalline structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dual pro- and anti-inflammatory roles in immune regulation?

- Methodological Answer : Address variability by:

- Standardizing experimental models : Use human-derived immune cells instead of rodent models to reduce species-specific receptor expression biases .

- Controlling receptor subtype activation : Apply selective D1-like (e.g., SKF-38393) or D2-like (e.g., quinpirole) agonists/antagonists to isolate signaling pathways .

- Contextualizing this compound concentration : Low nanomolar ranges (mimicking physiological levels) often suppress inflammation, while micromolar ranges (pathological conditions) exacerbate it .

Q. What strategies enable the development of subtype-selective this compound receptor agonists for therapeutic targeting?

- Methodological Answer : Leverage high-resolution crystal structures (e.g., D4 this compound receptor bound to nemonapride at 1.95 Å resolution) for computational docking screens. Iteratively refine candidate compounds using:

- Free energy perturbation (FEP) calculations to predict binding affinities.

- Functional assays (e.g., cAMP accumulation for D1-like receptors; β-arrestin recruitment for D2-like receptors) to validate selectivity .

Q. How can multimodal imaging resolve this compound’s role in prefrontal cortex (PFC) network synchronization?

- Methodological Answer : Combine positron emission tomography (PET) with [¹¹C]raclopride for this compound receptor availability and functional MRI (fMRI) to assess PFC-thalamus connectivity during executive tasks. For example, this compound D2/3 receptor density in the caudate correlates with inferior frontal gyrus activation during working memory tasks .

Q. What statistical approaches are robust for analyzing null results in this compound depletion studies?

- Methodological Answer : Use Bayesian hypothesis testing to quantify evidence for the null (e.g., "this compound depletion does not affect ERPs"). Complement this with exploratory factor analysis to identify latent variables (e.g., individual differences in baseline this compound synthesis capacity) that may mask effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.